N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-Propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-sulfonamide hybrid compound characterized by a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 4,5-dihydropyrazol-3-yl moiety. The pyrazoline ring is functionalized with a propanoyl group at position 1 and a pyridin-3-yl group at position 3.
Properties
IUPAC Name |
N-[4-(2-propanoyl-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-3-18(23)22-17(14-5-4-10-19-12-14)11-16(20-22)13-6-8-15(9-7-13)21-26(2,24)25/h4-10,12,17,21H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJALYPXJCARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is currently unknown due to the lack of specific studies on this compound. It’s likely that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been found to have various effects, such as anti-inflammatory, antitumor, and antidiabetic activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds. Specific studies on how these factors affect this compound are currently lacking.
Biological Activity
N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following formula:
This structure features a pyrazole ring, which is known for its significant role in various biological activities. The presence of the methanesulfonamide group enhances its solubility and biological interactions.
Biological Activities
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit potent antioxidant activities. A study employing molecular docking simulations demonstrated that derivatives of pyrazole possess significant radical scavenging capabilities, which are crucial in mitigating oxidative stress-related diseases .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, substituted pyrazoles have shown superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests that this compound may also exert similar effects through inhibition of pro-inflammatory cytokines.
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively documented. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins . The specific mechanism for this compound remains to be fully elucidated but is likely related to its structural features.
Research Findings and Case Studies
A comprehensive review of literature reveals several noteworthy studies focusing on the biological activity of pyrazole derivatives:
The mechanisms through which this compound exerts its biological effects are multifaceted:
Antioxidant Mechanism:
The compound likely acts by scavenging free radicals and enhancing endogenous antioxidant defenses. This is supported by molecular docking studies that indicate interactions with key antioxidant enzymes.
Anti-inflammatory Pathway:
It may inhibit the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
Anticancer Mechanism:
The induction of apoptosis through mitochondrial pathways and modulation of signaling cascades such as PI3K/Akt/mTOR may be involved in its anticancer effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the pyrazoline ring, the sulfonamide-attached aromatic system, and the acyl groups. Key examples include:
Key Observations:
- Pyrazoline vs. Triazole Cores: Pyrazoline derivatives (e.g., the target compound) are associated with antiviral activity, while triazole-based sulfentrazone metabolites act as herbicides. This highlights the role of heterocyclic systems in determining mechanism of action .
- Substituent Impact: Aromatic Groups: Pyridinyl (target compound) and ethoxyphenyl ( analogs) enhance interactions with viral proteins through π-π stacking or hydrophobic interactions . Acyl Groups: Propanoyl (target) and benzoyl ( analogs) influence metabolic stability; bulkier groups like benzoyl may prolong half-life but reduce solubility. Polar Groups: Hydroxyphenyl () improves solubility and enzyme inhibition via hydrogen bonding, critical for carbonic anhydrase targeting .
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydroxyphenyl-substituted analogs () exhibit higher aqueous solubility than the target compound, which may limit its bioavailability .
- Toxicity: Sulfentrazone metabolites have established residue tolerances in crops (e.g., 0.05 ppm in soybeans), while pyrazoline-sulfonamides require further preclinical toxicity profiling .
Q & A
Basic: What are the optimal synthetic routes for N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Advanced techniques like microwave-assisted synthesis or continuous flow chemistry can improve reaction efficiency and purity by enabling precise temperature and pressure control . Key steps include:
- Step 1 : Formation of the pyrazoline ring using substituted hydrazines and α,β-unsaturated carbonyl compounds.
- Step 2 : Sulfonylation of the intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and employ High-Performance Liquid Chromatography (HPLC) for purification .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing diastereotopic protons in the pyrazoline ring .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry, including dihedral angles between the pyridinyl and phenyl rings .
- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF .
Basic: How can researchers design experiments to evaluate the compound’s biological activity in enzyme inhibition studies?
- Enzyme Assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics (e.g., COX-2 or carbonic anhydrase assays). Include positive controls (e.g., celecoxib for COX-2) .
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and correlate with enzyme inhibition data .
Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?
- Meta-Analysis : Systematically compare datasets, accounting for variables like assay conditions (pH, temperature) and cell line specificity .
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR vs. enzyme assays) .
- Structural Analysis : Investigate stereochemical variations (e.g., diastereomer ratios) via chiral HPLC, as minor impurities can skew activity .
Advanced: What computational strategies are recommended to predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or kinases. Validate with MD simulations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
Advanced: What strategies address the compound’s low solubility in aqueous buffers during pharmacological testing?
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?
- Substituent Variation : Systematically modify the pyridinyl (e.g., 3-F, 4-OCH₃) or sulfonamide groups to assess effects on potency .
- Bioisosteric Replacement : Replace the propanoyl group with acetyl or trifluoroacetyl to alter metabolic stability .
- In Vivo Profiling : Compare pharmacokinetics (e.g., half-life, clearance) of derivatives in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
